Product packaging for Bisphenol A bis(2,3-dihydroxypropyl) ether(Cat. No.:CAS No. 5581-32-8)

Bisphenol A bis(2,3-dihydroxypropyl) ether

Cat. No.: B141039
CAS No.: 5581-32-8
M. Wt: 376.4 g/mol
InChI Key: NISVZEWKUNUGQQ-UHFFFAOYSA-N
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Description

Bisphenol A bis(2,3-dihydroxypropyl) ether (BADGE·2H₂O, CAS 5581-32-8) is a hydrolysis product of bisphenol A diglycidyl ether (BADGE), commonly used in epoxy resins for food can linings and polymer stabilizers . It is classified as an endocrine-disrupting chemical (EDC) due to its ability to interfere with hormone receptors, leading to adverse effects on reproduction, metabolism, and neurological function . Analytical methods such as HPLC-FLD and UPLC-MS/MS have detected BADGE·2H₂O in human urine, amniotic fluid, adipose tissue, and plasma, indicating widespread human exposure .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H28O6 B141039 Bisphenol A bis(2,3-dihydroxypropyl) ether CAS No. 5581-32-8

Properties

IUPAC Name

3-[4-[2-[4-(2,3-dihydroxypropoxy)phenyl]propan-2-yl]phenoxy]propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O6/c1-21(2,15-3-7-19(8-4-15)26-13-17(24)11-22)16-5-9-20(10-6-16)27-14-18(25)12-23/h3-10,17-18,22-25H,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISVZEWKUNUGQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OCC(CO)O)C2=CC=C(C=C2)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10971212
Record name 3,3'-{Propane-2,2-diylbis[(4,1-phenylene)oxy]}di(propane-1,2-diol)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5581-32-8
Record name Bisphenol A bis(2,3-dihydroxypropyl) ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5581-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3'-((1-Methylethylidene)bis(4,1-phenyleneoxy))bispropane-1,2-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005581328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3'-{Propane-2,2-diylbis[(4,1-phenylene)oxy]}di(propane-1,2-diol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10971212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bispropane-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.524
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Williamson Ether Synthesis with Chloroethanol

Historically, this method employed BPA and chloroethanol under basic conditions. However, challenges such as byproduct formation (e.g., ethylene glycol) and solvent dependency limited its industrial viability. The reaction mechanism involves nucleophilic substitution, where the alkoxide ion of BPA attacks chloroethanol, forming the ether linkage. Despite theoretical simplicity, practical implementation faced issues with residual chlorine contaminants and energy-intensive purification steps.

Direct Ethoxylation with Ethylene Oxide

Modern industrial methods favor the direct reaction of BPA with ethylene oxide under controlled conditions. This one-step process eliminates solvent use and reduces byproduct generation. The reaction proceeds via ring-opening of ethylene oxide by the hydroxyl groups of BPA, catalyzed by alkaline or organometallic catalysts. Key advantages include higher purity (>95%) and reduced environmental impact due to minimal waste streams.

Catalyst Systems and Their Impact on Reaction Efficiency

Catalyst selection critically influences reaction kinetics, product distribution, and final purity.

Alkaline Catalysts

Traditional methods used strong bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH). While cost-effective, these catalysts often led to side reactions, including oligomerization of ethylene oxide and degradation of BPA, resulting in discolored products (Pt-Co color >50).

Table 1: Performance of Alkaline Catalysts in Ethoxylation

CatalystTemperature (°C)Reaction Time (h)Purity (%)Color (Pt-Co)
KOH160–1806–882–8850–70
NaOH150–1707–980–8560–80

Organometallic Catalysts

Recent advancements utilize 1,1'-bis(diphenylphosphino)ferrocene as a co-catalyst with alkaline carbonates. This system enhances selectivity for the bis-hydroxyethyl product while suppressing mono-hydroxyethyl byproducts (<0.05%). The ferrocene derivative stabilizes transition states during ethylene oxide ring-opening, improving reaction rates at lower temperatures (150–175°C).

Table 2: Comparative Catalytic Efficiency

Catalyst SystemByproduct (%)Residual BPA (ppm)Reaction Time (h)
KOH5–8300–5006–8
Ferrocene + K₂CO₃<0.05≤33–4

Process Optimization and Industrial Scaling

Industrial protocols emphasize temperature control, pressure management, and post-reaction neutralization to achieve high yields.

Reactor Design and Conditions

  • Temperature : Optimal range: 150–175°C. Temperatures below 150°C prolong reaction times, while exceeding 175°C accelerates BPA degradation.

  • Pressure : Maintained at -0.05 to 0.5 MPa to prevent ethylene oxide vaporization and ensure complete conversion.

  • Vacuum Degassing : Implemented pre- and post-reaction to remove moisture and unreacted ethylene oxide, reducing oxidative side reactions.

Neutralization and Purification

Post-reaction, glacial acetic acid neutralizes residual catalysts, preventing alkaline-induced discoloration. Final products are vacuum-distilled to achieve hydroxyl values of 350–355 mg KOH/g, meeting industry standards for downstream applications.

Quality Control and Analytical Characterization

Rigorous analytical methods ensure compliance with specifications:

Liquid Chromatography (HPLC)

  • Purity : Quantifies bis-hydroxyethyl BPA ether (≥95%) and mono-hydroxyethyl byproducts (≤0.05%).

  • Residual BPA : Limits ≤3 ppm, critical for applications in food-contact polymers.

Colorimetric Analysis

  • Pt-Co Scale : Products typically exhibit color values of 5–20, significantly lower than traditional methods (30–80).

Comparative Analysis of Industrial Methods

Table 3: Method Comparison for Bis-Hydroxyethyl BPA Ether Synthesis

ParameterWilliamson SynthesisDirect Ethoxylation
Purity (%)70–8595–98
Reaction Time (h)8–103–4
Energy ConsumptionHighModerate
Environmental ImpactSolvent wasteMinimal emissions

Chemical Reactions Analysis

Bisphenol A bis(2,3-dihydroxypropyl) ether undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include epichlorohydrin and potassium carbonate . The major products formed from these reactions are typically epoxy resins, which are used in coatings and adhesives .

Scientific Research Applications

Analytical Standards

BADGE.2H2O is extensively used as an analytical standard for determining toxic monomers released from polymers in food packaging and dental materials. It helps in assessing the safety and compliance of materials used in consumer products .

Biological Studies

Research has demonstrated that BADGE.2H2O exhibits estrogenic activity, influencing steroidogenesis in testicular Leydig cells. Studies indicate that it increases the expression of the Nur77 gene, which is crucial for regulating steroid hormone production . This property raises concerns about its potential endocrine-disrupting effects on human health.

Environmental Impact Assessments

BADGE.2H2O has been studied for its environmental persistence and bioaccumulation potential. Its presence in e-waste recycling environments has been noted, highlighting the need for monitoring and regulatory measures to protect human health and ecosystems .

Case Study 1: Estrogenic Activity

A study published in Environmental Health Perspectives investigated the effects of BADGE.2H2O on steroidogenesis in male mice. The results indicated a significant increase in progesterone biosynthesis correlated with elevated Nur77 expression levels, suggesting that exposure to this compound could disrupt normal hormonal functions .

Case Study 2: Food Safety

Research conducted by Sendón et al. focused on the migration levels of BADGE derivatives from food packaging materials into food simulants. The study employed high-performance liquid chromatography (HPLC) to quantify these compounds, demonstrating that regulatory limits set by European legislation were often exceeded .

Data Table: Applications Summary

Application AreaDescriptionKey Findings/References
Analytical StandardsUsed to quantify toxic monomers in food packaging,
Biological StudiesInfluences steroidogenesis via estrogenic activity ,
Environmental MonitoringAssesses bioaccumulation potential in e-waste recycling sites
Food SafetyEvaluates migration levels from packaging into food

Comparison with Similar Compounds

Bisphenol A Diglycidyl Ether (BADGE)

  • Structure : Contains two glycidyl ether groups instead of dihydroxypropyl groups.
  • Source : Precursor to BADGE·2H₂O; used in epoxy coatings.
  • Stability : Hydrolyzes in aqueous environments to form BADGE·2H₂O .
  • Toxicity: Less studied than its derivatives but implicated in immunotoxicity and genotoxicity.

Bisphenol F Diglycidyl Ether (BFDGE) and Derivatives

  • Structure: Derived from bisphenol F instead of bisphenol A.
  • Applications : Used in coatings and adhesives.
  • Human Exposure : Detected in adipose tissue at concentrations up to 4,500 ng/g wet weight, higher than BADGE derivatives .
  • Stability : BFDGE·2H₂O is a hydration product, but BFDGE itself shows greater environmental persistence .

Bisphenol A Bis(3-chloro-2-hydroxypropyl) Ether (BPA-CPE, CAS 4809-35-2)

  • Structure : Chlorinated derivative with two 3-chloro-2-hydroxypropyl groups.
  • Applications : Acts as a surfactant, plasticizer, and stabilizer in polymers .
  • Toxicity: Limited data, but chlorine substituents may enhance bioaccumulation and resistance to degradation compared to BADGE·2H₂O .

Bisphenol A Glycidyl Methacrylate (BisGMA)

  • Structure : Contains methacrylate groups instead of hydroxyl groups.
  • Degradation : Rapidly hydrolyzed by esterases to release BADGE·2H₂O (79% degradation in 24 hours) .
  • Comparison : Fluorinated analogs (e.g., F3LHT, F6LHT) resist enzymatic degradation due to hydrophobic fluorine atoms, making them more stable .

Data Table: Key Properties and Findings

Compound Structure Features Detection in Humans Stability Key Health Effects
BADGE·2H₂O Two dihydroxypropyl groups Urine (60% detection), plasma (70%) Moderate; hydrolysis product Induces Nur77 gene, steroidogenesis
BADGE Two glycidyl ether groups Rarely detected (precursor to BADGE·2H₂O) Low; hydrolyzes readily Immunotoxicity
BFDGE Bisphenol F backbone Adipose (up to 4,500 ng/g) High; persists in tissue Co-exposure with BPA
BPA-CPE Chlorinated substituents Not reported in provided evidence High (resists degradation) Suspected endocrine disruption
BisGMA Methacrylate groups Degrades to BADGE·2H₂O Low (enzymatically labile) Source of BADGE·2H₂O exposure

Research Findings and Implications

  • Human Exposure : BADGE·2H₂O and BFDGE derivatives are prevalent in biological samples, with significant correlations between their concentrations, suggesting common exposure pathways (e.g., canned food consumption) .
  • Degradation Dynamics : Hydration and chlorination alter compound stability and bioactivity. For example, BADGE·2H₂O’s hydroxyl groups increase solubility, facilitating urinary excretion, while chlorinated derivatives like BPA-CPE may accumulate in fatty tissues .
  • Toxicological Gaps: Limited data exist on BPA-CPE and novolac glycidyl ether derivatives.

Biological Activity

Bisphenol A bis(2,3-dihydroxypropyl) ether (BPA-DGE) is a compound derived from bisphenol A (BPA) and is primarily utilized in various industrial applications, including epoxy resins and food packaging. This article examines the biological activity of BPA-DGE, focusing on its estrogenic effects, metabolic pathways, and potential health risks based on diverse research findings.

BPA-DGE is characterized by the following chemical properties:

PropertyValue
Chemical FormulaC21_{21}H28_{28}O6_{6}
Molecular Weight376.4 g/mol
CAS Number5581-32-8

Estrogenic Activity

Research indicates that BPA-DGE exhibits significant estrogenic activity. A study demonstrated that BPA-DGE induces the expression of the orphan nuclear receptor Nur77, which plays a critical role in regulating steroidogenesis in testicular Leydig cells. This induction leads to increased expression of steroidogenic genes such as StAR and 3 beta-HSD, ultimately enhancing progesterone biosynthesis .

Key Findings:

  • Increased Nur77 Expression : BPA-DGE significantly upregulates Nur77 mRNA and protein levels.
  • Steroidogenesis Disruption : The compound disrupts normal testicular steroidogenesis pathways, potentially leading to reproductive health issues.

Metabolic Pathways

BPA-DGE undergoes various metabolic transformations that can influence its biological activity. In vitro studies have shown that exposure to BPA-DGE alters metabolomic profiles associated with cell proliferation and oxidative stress in MCF-7 breast cancer cells. The altered pathways include those related to genotoxicity and cell cycle regulation .

Metabolomic Changes:

  • Cell Proliferation : Significant alterations in metabolites linked to cell division.
  • Oxidative Stress : Increased oxidative stress markers were observed post-exposure.

Toxicological Studies

Toxicological assessments highlight potential health risks associated with BPA-DGE exposure. For instance, a study on marine fish indicated that BPA-DGE can affect B-esterase activities, which are crucial for detoxifying environmental pollutants .

Case Studies:

  • Aquatic Toxicity : Research on sea bass revealed that BPA-DGE exposure could serve as a biomarker for bisphenol pollution, with implications for aquatic ecosystems.
  • Dermal Exposure Risks : A study on dermal exposure to similar compounds (BFDGE) indicated potential for inducing skin inflammation akin to psoriasis, suggesting that BPA-DGE may carry similar risks .

Stability and Decomposition

The stability of BPA-DGE in various food simulants has been investigated, revealing that it is least stable in acidic conditions (e.g., 3% acetic acid) and more stable in ethanol solutions . This stability profile is essential for understanding its behavior in food packaging applications.

Q & A

Q. Table 1. Stability of this compound Under Selected Conditions

ConditionDegradation Rate (%/day)Major Degradation ProductReference
Aqueous Solution (pH 7)2.5Bisphenol A
Methanol (−20°C, N₂)<0.1None
UV Light (254 nm, 24h)15Quinone derivatives

Q. Table 2. Optimized HPLC-MS/MS Parameters for Quantification

ParameterValueReference
ColumnWaters Acquity UPLC BEH C18 (2.1×50 mm)
Mobile Phase0.1% Formic acid in water/acetonitrile
Ionization ModeESI (−)
LOD0.3 ng/mL

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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